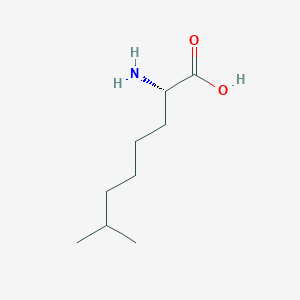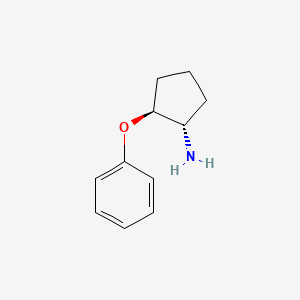![molecular formula C13H7ClN4 B12950932 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a chloro substituent at the 7-position and a benzonitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile, can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the mechanochemical method suggests potential for industrial application.
Analyse Chemischer Reaktionen
Types of Reactions
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position.
Wissenschaftliche Forschungsanwendungen
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the design of drugs targeting various biological pathways.
Material Sciences: The compound and its derivatives have applications in the development of organic light-emitting diodes (OLEDs) due to their photophysical properties.
Biological Research: It is used in the study of cellular signaling pathways and as a tool compound in biochemical assays.
Wirkmechanismus
The mechanism of action of 4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as an inverse agonist of RORγt, it binds to the receptor and inhibits its activity, thereby modulating the expression of target genes involved in immune responses . As an inhibitor of JAK1 and JAK2, it interferes with the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-a]pyridine: Another structural isomer with different biological activities and applications.
Uniqueness
4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and photophysical properties. Its ability to act as an inverse agonist and inhibitor of multiple targets makes it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H7ClN4 |
|---|---|
Molekulargewicht |
254.67 g/mol |
IUPAC-Name |
4-(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile |
InChI |
InChI=1S/C13H7ClN4/c14-11-5-12(18-13(6-11)16-8-17-18)10-3-1-9(7-15)2-4-10/h1-6,8H |
InChI-Schlüssel |
CDYYDUXNFWPTTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC3=NC=NN23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)



![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)


![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)

